2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a pyridine ring substituted with a sulfanylidene group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a thiol compound under controlled conditions to introduce the sulfanylidene group. This is followed by the incorporation of the amino acid moiety through amide bond formation. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler pyridine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties.
Scientific Research Applications
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino acid moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride: Similar in structure but with a cyano group instead of a sulfanylidene group.
3-Pyridinepropionic acid: Lacks the amino and sulfanylidene groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both the sulfanylidene group and the amino acid moiety in 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride provides unique chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in different scientific fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-6(8(11)12)3-5-1-2-10-7(13)4-5;/h1-2,4,6H,3,9H2,(H,10,13)(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNDZKALGOSEBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.